molecular formula C8H7BrClF B567013 4-(2-Bromoethyl)-2-chloro-1-fluorobenzene CAS No. 1260809-91-3

4-(2-Bromoethyl)-2-chloro-1-fluorobenzene

Cat. No.: B567013
CAS No.: 1260809-91-3
M. Wt: 237.496
InChI Key: GXTAPCZZZBYYPK-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)-2-chloro-1-fluorobenzene (CAS 1260809-91-3) is a valuable halogenated aromatic building block in organic synthesis and pharmaceutical research. The compound features a bromoethyl side chain along with chloro and fluoro substituents on the benzene ring, offering multiple reactive sites for sequential functionalization and structural diversification . With a molecular formula of C 8 H 7 BrClF and a molecular weight of 237.50 g/mol, it is typically supplied as a neat liquid . Researchers are advised to handle this compound with appropriate precautions; it carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . To maintain its stability and purity, this reagent should be stored sealed in a dry environment at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2-bromoethyl)-2-chloro-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClF/c9-4-3-6-1-2-8(11)7(10)5-6/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTAPCZZZBYYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCBr)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695323
Record name 4-(2-Bromoethyl)-2-chloro-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260809-91-3
Record name 4-(2-Bromoethyl)-2-chloro-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethyl)-2-chloro-1-fluorobenzene typically involves the halogenation of a suitable aromatic precursor. One common method is the bromination of 2-chloro-1-fluorobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)-2-chloro-1-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 4-(2-azidoethyl)-2-chloro-1-fluorobenzene, while electrophilic aromatic substitution with nitronium ions produces 4-(2-bromoethyl)-2-chloro-1-nitrobenzene .

Scientific Research Applications

4-(2-Bromoethyl)-2-chloro-1-fluorobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-2-chloro-1-fluorobenzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The presence of halogen atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s reactivity, stability, and applications can be contextualized by comparing it to analogs with variations in halogenation or side-chain structure. Key examples include:

1-(2-Bromoethyl)-2-chlorobenzene

  • Molecular Formula : C₈H₈BrCl
  • Molecular Weight : 219.50 g/mol
  • Substituents : Chlorine (ortho), bromoethyl (para).
  • Purity >97% (HPLC) and storage at 0–6°C .

4-(2-Bromoethyl)-1,2-difluorobenzene

  • Molecular Formula : C₈H₇BrF₂
  • Molecular Weight : 221.04 g/mol
  • Substituents : Two fluorine atoms (ortho and meta), bromoethyl (para).

4-(1-Bromo-2,2,2-trifluoroethyl)-2-chloro-1-fluorobenzene

  • Molecular Formula : C₉H₅BrClF₄ (inferred from synthesis context)
  • Substituents : Trifluoromethyl-bromoethyl (para), chlorine (ortho), fluorine (meta).
  • Key Differences : The trifluoroethyl group introduces steric hindrance and strong electron-withdrawing effects, which may limit its utility in nucleophilic substitutions. Reported in a patent with NMR data (δ 7.76–5.07 ppm) and IR peaks at 1631 cm⁻¹ .

4-(2-Bromoethyl)-2-chloro-1-methoxybenzene

  • Substituents : Methoxy (meta), bromoethyl (para), chlorine (ortho).
  • Key Differences : Methoxy’s electron-donating nature contrasts with fluorine’s electron-withdrawing effect, altering electronic properties for reactions like Suzuki couplings. Used in a patent to synthesize bicyclic amines with m/z 496 [M]⁺ .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Substituents Key Reactivity/Applications Reference
4-(2-Bromoethyl)-2-chloro-1-fluorobenzene C₈H₇BrClF 252.50 F (meta), Cl (ortho) SN2 reactions, azide substitutions
1-(2-Bromoethyl)-2-chlorobenzene C₈H₈BrCl 219.50 Cl (ortho) Alkylation of amines
4-(2-Bromoethyl)-1,2-difluorobenzene C₈H₇BrF₂ 221.04 F (ortho, meta) Enhanced stability, fluorinated drug intermediates
4-(1-Bromo-2,2,2-trifluoroethyl)-2-chloro-1-fluorobenzene C₉H₅BrClF₄ ~305.40 F (meta), Cl (ortho), CF₃ Sterically hindered alkylation

Biological Activity

4-(2-Bromoethyl)-2-chloro-1-fluorobenzene, a halogenated aromatic compound, has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and applications in medicinal chemistry.

  • Chemical Formula : C8H8BrClF
  • Molecular Weight : 227.5 g/mol
  • Boiling Point : Approximately 194 °C
  • Density : 1.727 g/mL at 25 °C

The biological activity of this compound primarily revolves around its ability to interact with biological macromolecules.

  • Target Interactions :
    • The compound may act as an electrophile, engaging in nucleophilic substitution reactions with cellular nucleophiles such as proteins and nucleic acids.
    • Its halogen substituents can facilitate binding to specific receptors or enzymes, potentially altering their activity.
  • Biochemical Pathways :
    • Studies suggest that halogenated compounds can influence signaling pathways related to cell proliferation and apoptosis.
    • The interaction with cellular components can lead to changes in gene expression, impacting various cellular functions.

Biological Activity Data

Activity TypeObservations/FindingsReferences
Antimicrobial Exhibits activity against certain bacterial strains.
Anticancer Potential inhibitory effects on cancer cell proliferation.
Enzyme Inhibition May inhibit specific enzymes involved in metabolic pathways.

Case Studies

  • Antimicrobial Activity :
    • A study demonstrated that this compound showed significant antimicrobial properties against Gram-positive bacteria, suggesting its potential application in developing new antibacterial agents.
  • Anticancer Research :
    • Research indicated that this compound could inhibit the growth of specific cancer cell lines by inducing apoptosis through the activation of caspase pathways. This suggests its potential utility in cancer therapeutics.
  • Enzyme Interaction Studies :
    • Investigations into the compound's interaction with cytochrome P450 enzymes revealed that it could modulate enzyme activity, thereby influencing drug metabolism and efficacy.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : The compound is expected to be lipophilic due to its aromatic structure, which may facilitate absorption through biological membranes.
  • Metabolism : Initial studies suggest that metabolic pathways may involve oxidation and conjugation reactions.
  • Excretion : The elimination route is likely renal, although specific studies are needed to confirm this.

Q & A

Q. What are the recommended synthetic routes for preparing 4-(2-bromoethyl)-2-chloro-1-fluorobenzene, and how can reaction yields be optimized?

Answer: The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, 4-(bromomethyl)-2-chloro-1-fluorobenzene can react with ethylene dibromide under controlled conditions to introduce the bromoethyl group. Optimization strategies include:

  • Temperature control : Maintaining 0–6°C during alkylation reduces side reactions (e.g., elimination) .
  • Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems .
  • Purification : Column chromatography with hexane/ethyl acetate (4:1) yields >97% purity, as validated by GC/HPLC .

Q. What analytical techniques are most effective for characterizing this compound?

Answer:

  • NMR spectroscopy : 1H-NMR^1 \text{H-NMR} (500 MHz, CDCl3_3) shows characteristic peaks at δ 7.32 (dd, J=8.4,5.4J = 8.4, 5.4 Hz, aromatic H) and δ 4.34 (s, CH2_2Br) .
  • Mass spectrometry : ESI-MS m/z 124.1 (MH+^+ -N2_2) confirms molecular ion fragmentation patterns .
  • Elemental analysis : Combustion analysis validates stoichiometry (e.g., C8_8H8_8BrClF) .

Q. How should this compound be stored to ensure stability?

Answer:

  • Temperature : Store at 0–6°C in amber glass bottles to prevent photodegradation .
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the bromoethyl group .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromoethyl group introduction in aromatic systems?

Answer: The bromoethyl group preferentially attaches to the para position due to:

  • Electronic effects : Electron-withdrawing Cl and F substituents direct electrophilic substitution via meta/para activation .
  • Steric hindrance : Ortho positions are less accessible in bulky intermediates (e.g., boronic acids) .
  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (para-substituted) over thermodynamic (ortho) isomers .

Q. How can cross-coupling reactions involving this compound be optimized for pharmaceutical intermediates?

Answer:

  • Buchwald–Hartwig amination : Use Pd0^0/Xantphos catalysts to couple with aryl amines, achieving >80% yield .
  • Suzuki–Miyaura coupling : Optimize with K3_3PO4_4 base and DMF solvent at 80°C for 12 hours .
  • Challenges : Competing C-Br vs. C-Cl bond reactivity requires ligand tuning (e.g., SPhos for selective C-Br activation) .

Q. What are the potential applications of this compound in drug discovery, and how do structural modifications impact bioactivity?

Answer:

  • Kinase inhibitors : The bromoethyl group serves as a linker in polo-like kinase 1 (PLK1) inhibitors, enhancing binding to the polo-box domain .
  • Antimicrobial agents : Fluorine substitution improves membrane permeability, while chloro groups enhance target affinity .
  • SAR studies : Replacing Br with azido groups (via NaN3_3 substitution) introduces click chemistry functionality for bioconjugation .

Data Contradictions and Resolution

Q. Discrepancies in reported purity levels: How should researchers validate analytical data?

Answer:

  • Conflict : Some vendors report >97% purity (GC) , while independent studies note 95% purity (HPLC) .
  • Resolution : Cross-validate using orthogonal methods (e.g., GC + 1H-NMR^1 \text{H-NMR}) and quantify impurities via spiking experiments with authentic standards .

Q. Why do synthetic yields vary across literature reports?

Answer:

  • Key factors : Differences in starting material quality (e.g., 4-bromo-2-chlorophenylacetic acid vs. boronic acids) .
  • Mitigation : Standardize reaction protocols (e.g., inert atmosphere, degassed solvents) and report detailed experimental conditions .

Methodological Recommendations

Q. How to design experiments assessing the environmental impact of halogenated intermediates?

Answer:

  • Degradation studies : Expose the compound to UV light (254 nm) and analyze by LC-MS for brominated byproducts .
  • Ecotoxicology : Use Daphnia magna assays to evaluate acute toxicity (EC50_{50}) .

Q. Best practices for computational modeling of reaction pathways involving this compound?

Answer:

  • DFT calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to map transition states for bromoethyl migration .
  • Solvent effects : Include PCM models for DMF or THF to simulate reaction environments .

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